
1-(2,5-Dichloropyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichloropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H5Cl2NO . It has a molecular weight of 190.03 .
Molecular Structure Analysis
The InChI code for 1-(2,5-Dichloropyridin-3-yl)ethanone is 1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2,5-Dichloropyridin-3-yl)ethanone has a density of 1.4±0.1 g/cm3 . Its boiling point is 267.5±40.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Wissenschaftliche Forschungsanwendungen
Catalytic Behavior and Synthesis of Complexes
Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing iminopyridines, including studies on NNN tridentate ligands, reveals potential applications in catalysis, particularly for ethylene reactivity. This indicates a possibility for 1-(2,5-Dichloropyridin-3-yl)ethanone derivatives to be used in the development of new catalytic systems, highlighting its relevance in materials science and industrial chemistry (Sun et al., 2007).
Synthesis of Fluorescent Compounds
A study on the synthesis of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through domino reactions suggests the potential of 1-(2,5-Dichloropyridin-3-yl)ethanone in the synthesis of environmentally sensitive fluorophores. Such compounds have applications in materials science and as probes in biological research due to their strong blue-green fluorescence emission (Hussein et al., 2019).
Antimicrobial Activity
The synthesis of compounds with antimicrobial properties, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, highlights the potential use of 1-(2,5-Dichloropyridin-3-yl)ethanone in the development of new antimicrobial agents. This suggests a pathway for research into its derivatives for pharmaceutical applications (Salimon et al., 2011).
Corrosion Inhibition
Studies on Schiff bases as corrosion inhibitors for carbon steel in acidic media indicate the potential application of 1-(2,5-Dichloropyridin-3-yl)ethanone derivatives in corrosion protection. This research could be pivotal for industries looking to enhance the longevity and durability of their metal components (Hegazy et al., 2012).
Safety and Hazards
The safety information available indicates that 1-(2,5-Dichloropyridin-3-yl)ethanone is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Wirkmechanismus
Target of Action
The primary targets of 1-(2,5-Dichloropyridin-3-yl)ethanone are currently unknown . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.
Mode of Action
As a pyridine derivative, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions . .
Biochemical Pathways
Pyridine derivatives can participate in various biochemical reactions, but the specific pathways influenced by this compound are currently unknown .
Pharmacokinetics
The bioavailability of this compound is also unknown .
Result of Action
The molecular and cellular effects of 1-(2,5-Dichloropyridin-3-yl)ethanone’s action are currently unknown
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .
Eigenschaften
IUPAC Name |
1-(2,5-dichloropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKHEKSYQNRJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

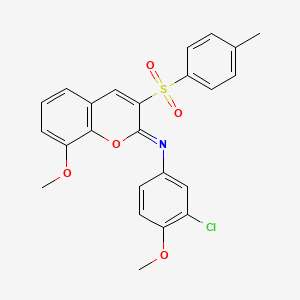

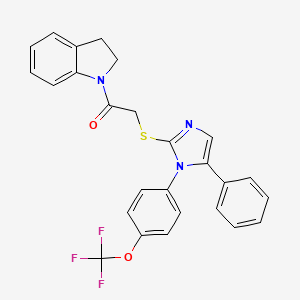

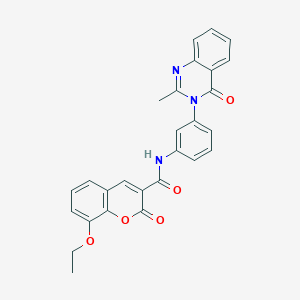



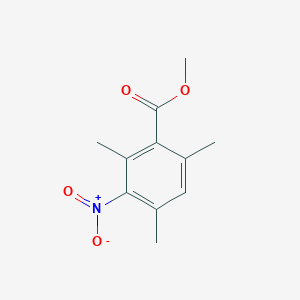



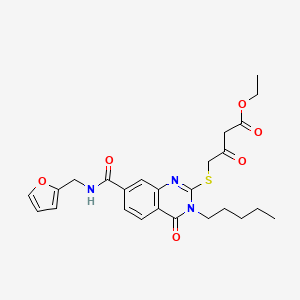
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)